REACTION_SMILES
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[CH3:22][Si:23]([CH3:24])([CH3:25])[O-:26].[Na+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[c:1]1([P:7]([O:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)(=[O:15])[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[Na+:27].[c:1]1([P:7](=[O:8])([O-:15])[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Oc1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=P([O-])(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |